Cas no 1218790-47-6 (4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester)

4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester is a boronic ester derivative characterized by its stability and utility in Suzuki-Miyaura cross-coupling reactions. The tert-butyliminomethyl group enhances steric and electronic properties, facilitating selective transformations in complex synthetic pathways. The pinacol ester moiety improves handling and shelf-life by mitigating hydrolysis sensitivity common to boronic acids. This compound is particularly valuable in pharmaceutical and materials science research, where controlled functionalization of aromatic systems is required. Its robust structure ensures consistent performance under diverse reaction conditions, making it a reliable intermediate for constructing advanced molecular architectures.
4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester structure
1218790-47-6 structure
商品名:4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester
CAS番号:1218790-47-6
MF:C17H26BNO2
メガワット:287.20484495163
MDL:MFCD11113039
CID:857929

4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester 化学的及び物理的性質

名前と識別子

    • 4-(t-Butyl)iminomethyl phenyl-boronic acid pinacol ester
    • N-tert-butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
    • 4-(tert-ButyliMinoMethyl)benzeneboronic acid pinacol ester
    • 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester
    • MDL: MFCD11113039
    • インチ: 1S/C17H26BNO2/c1-15(2,3)19-12-13-8-10-14(11-9-13)18-20-16(4,5)17(6,7)21-18/h8-12H,1-7H3/b19-12+
    • InChIKey: AEUHECHOAUPUBY-XDHOZWIPSA-N
    • ほほえんだ: O1B(C2C=CC(/C=N/C(C)(C)C)=CC=2)OC(C)(C)C1(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 3

4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester セキュリティ情報

4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-2346-5MG
4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester
1218790-47-6 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
AS-2346-1MG
4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester
1218790-47-6 >95%
1mg
£37.00 2025-02-08
abcr
AB255988-25 g
4-(tert-Butyliminomethyl)benzeneboronic acid pinacol ester; .
1218790-47-6
25g
€556.50 2023-04-27
Chemenu
CM206006-5g
2-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-2-amine
1218790-47-6 95%
5g
$178 2023-02-03
TRC
B701513-100mg
4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester
1218790-47-6
100mg
$ 65.00 2022-06-06
Key Organics Ltd
AS-2346-1G
4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester
1218790-47-6 >95%
1g
£29.00 2025-02-08
Key Organics Ltd
AS-2346-20MG
4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester
1218790-47-6 >95%
0mg
£76.00 2023-04-18
Key Organics Ltd
AS-2346-25G
4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester
1218790-47-6 >95%
25g
£312.00 2025-02-08
abcr
AB255988-1 g
4-(tert-Butyliminomethyl)benzeneboronic acid pinacol ester; .
1218790-47-6
1g
€88.20 2023-04-27
SHENG KE LU SI SHENG WU JI SHU
sc-299337-1 g
4-(tert-Butyliminomethyl)benzeneboronic acid pinacol ester,
1218790-47-6
1g
¥444.00 2023-07-11

4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester 関連文献

4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Esterに関する追加情報

4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester: A Comprehensive Overview

The compound with CAS No. 1218790-47-6, known as 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is a derivative of phenylboronic acid, modified with a t-butyl group and a pinacol ester moiety, which imparts unique chemical properties and reactivity. The t-butyl group serves as a bulky substituent, influencing the steric environment of the molecule, while the pinacol ester provides stability and facilitates certain types of chemical transformations.

Recent advancements in organoboron chemistry have highlighted the importance of phenylboronic acids and their derivatives as key intermediates in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. The Suzuki-Miyaura coupling is a widely used reaction in organic synthesis, enabling the formation of carbon-carbon bonds between boronic acids and aryl halides under palladium catalysis. The presence of the t-butyl group in 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester enhances its reactivity in such reactions by providing steric hindrance, which can influence regioselectivity and reaction efficiency.

One of the most notable applications of this compound is in the synthesis of biologically active molecules. Researchers have employed 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester as a versatile building block for constructing complex aromatic systems with tailored functionalities. For instance, studies have demonstrated its utility in the construction of heterocyclic compounds, which are crucial components of many pharmaceutical agents. The ability to introduce diverse substituents at specific positions on the aromatic ring makes this compound an invaluable tool in drug design.

In addition to its role in medicinal chemistry, 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester has found applications in materials science. Its use as a precursor for functional polymers and advanced materials has been explored, particularly in the context of developing high-performance electronic devices. The combination of its electronic properties and ease of functionalization makes it a promising candidate for applications in organic electronics.

The synthesis of 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Key steps often include nucleophilic substitution reactions, esterification, and boronate formation. Recent studies have focused on optimizing these synthetic pathways to enhance efficiency and reduce environmental impact.

From an environmental standpoint, the development of sustainable synthetic methods for compounds like 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester is critical. Researchers are increasingly adopting green chemistry principles to minimize waste and reduce energy consumption during production. For example, catalytic processes that utilize recyclable catalysts or operate under mild conditions are being explored to improve the eco-friendliness of these syntheses.

In conclusion, 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester (CAS No. 1218790-47-6) stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an essential tool for advancing research in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and optimize synthetic methods, this compound will undoubtedly play an even more significant role in shaping future innovations.

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